molecular formula C13H16N4OS B5628141 1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one

1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one

Cat. No. B5628141
M. Wt: 276.36 g/mol
InChI Key: LCZDEWAWGZWACP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4-yl compounds involves multiple steps, including the preparation of key intermediates like 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one. These compounds are synthesized for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting antitumor activities (Gangjee et al., 2009). The synthesis pathways often involve condensation reactions, highlighting the complex chemistry involved in producing such compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been explored through methods such as X-ray crystallography, revealing their interaction modes and binding conformations in biological targets. For example, the crystal structures of related thieno[2,3-d]pyrimidine derivatives provided insights into their "folate" mode of binding, which is crucial for their biological activity (Gangjee et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including alkylation and cyclization, to produce new structures with potential biological activities. The reactivity is often leveraged to introduce functional groups that enhance their interaction with biological targets, as seen in the synthesis of thieno[3,2-d]pyrimidines derivatives (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties are determined through experimental analyses, including solubility tests and melting point determination, to ensure the compound's suitability for further biological evaluation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are fundamental to predicting the compound's interaction with biological targets. Studies involving the reactivity of pyrimidine derivatives with various reagents provide insights into the chemical behavior and potential modifications to enhance biological activity (Kostenko et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential uses. Many pyrimidine derivatives are used as pharmaceuticals and could have side effects or toxicities associated with their use .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential uses. For example, it could be investigated as a potential therapeutic agent, given the known biological activities of many pyrimidine derivatives .

properties

IUPAC Name

1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-3-17-7-9(6-11(17)18)16-13-12-10(4-5-19-12)14-8(2)15-13/h4-5,9H,3,6-7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDEWAWGZWACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)NC2=NC(=NC3=C2SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one

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